Crystallographic Validation: Confirmed Protein Binding in Two Distinct Target Classes (NUDT7 Hydrolase and Thioredoxin Glutathione Reductase)
This compound, as its resolved enantiomers, has been experimentally validated as a crystallographic ligand in two independently solved protein crystal structures: PDB 5QGG (S-enantiomer, H2G ligand, resolution 1.91 Å) and PDB 8PLR (R-enantiomer, MJ4 ligand) [1][2]. The (2S)-enantiomer (H2G) co-crystallized with NUDT7 (peroxisomal coenzyme A diphosphatase) with a real-space correlation coefficient (RSCC) of 0.802, indicating excellent fit to electron density [1]. The (2R)-enantiomer (MJ4) was identified as a fragment hit in a Schistosoma mansoni thioredoxin glutathione reductase screen [2]. In contrast, no publicly available protein co-crystal structures exist for regioisomeric analogs such as 2-{[(5-methylthiophen-2-yl)methyl]amino}propan-1-ol or 3-{[(5-methylthiophen-2-yl)methyl]amino}propan-1-ol.
| Evidence Dimension | Protein-ligand co-crystallization validation |
|---|---|
| Target Compound Data | 2 co-crystal structures (PDB: 5QGG with NUDT7; PDB: 8PLR with TGR); RSCC = 0.802 for 5QGG_H2G |
| Comparator Or Baseline | 2-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol (CAS 1153898-81-7) / 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol |
| Quantified Difference | 2 validated co-crystal structures vs. 0 reported for comparators |
| Conditions | X-ray crystallography; NUDT7 at 1.91 Å resolution (5QGG); TGR fragment screen (8PLR) |
Why This Matters
Experimental co-crystal structures provide unambiguous evidence of target engagement and binding pose, enabling rational structure-based optimization—a capability absent for non-crystallized analogs.
- [1] RCSB PDB. (2019). 5QGG: PanDDA analysis group deposition -- Crystal Structure of NUDT7 in complex with FMOPL000693a. Resolution 1.91 Å. H2G ligand validation. View Source
- [2] RCSB PDB. 8PLR: Thioredoxin glutathione reductase of Schistosoma mansoni fragment screen hit 28. MJ4 ligand. View Source
